REACTION_CXSMILES
|
[N+:1]([O-:4])(O)=[O:2].[CH3:5][O:6][C:7]([C:9]1[N:10]([CH3:20])[C:11]2[C:16]([CH:17]=1)=[CH:15][C:14]([O:18][CH3:19])=[CH:13][CH:12]=2)=[O:8]>CC(O)=O>[CH3:5][O:6][C:7]([C:9]1[N:10]([CH3:20])[C:11]2[C:16]([CH:17]=1)=[C:15]([N+:1]([O-:4])=[O:2])[C:14]([O:18][CH3:19])=[CH:13][CH:12]=2)=[O:8]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
the addition
|
Type
|
ADDITION
|
Details
|
The reaction mixture was poured over ice
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
the precipitate washed with H2O
|
Type
|
DISSOLUTION
|
Details
|
The precipitate was dissolved in CH2Cl2
|
Type
|
FILTRATION
|
Details
|
filtered through a short column of silica gel
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C=1N(C2=CC=C(C(=C2C1)[N+](=O)[O-])OC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 780 mg | |
YIELD: PERCENTYIELD | 78% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |